(1Z)-N,1-Diphenyl-2-(trimethylsilyl)ethan-1-imine, also known as N-(1-Phenyl-2-(trimethylsilyl)ethylidene)aniline, is an organic compound characterized by a unique structure that includes a diphenyl group, a trimethylsilyl group, and an imine functional group. The compound has the molecular formula and a molecular weight of . Its IUPAC name reflects its structural components, indicating the presence of both phenyl and trimethylsilyl substituents.
The compound can be synthesized through various chemical reactions involving aniline and trimethylsilyl derivatives. It is commercially available from chemical suppliers for research purposes and industrial applications.
This compound falls under the category of imines, which are characterized by the presence of a carbon-nitrogen double bond (C=N). It also contains silane functionality due to the trimethylsilyl group, which enhances its reactivity in organic synthesis.
The synthesis of (1Z)-N,1-Diphenyl-2-(trimethylsilyl)ethan-1-imine typically involves the following steps:
The reaction conditions, including temperature and solvent choice, can significantly affect yield and purity. Industrial production may utilize automated systems to ensure consistent quality and efficiency in large-scale synthesis.
The molecular structure of (1Z)-N,1-Diphenyl-2-(trimethylsilyl)ethan-1-imine can be represented by its canonical SMILES notation: C[Si](C)(C)CC(=NC1=CC=CC=C1)C2=CC=CC=C2
. The structure features a central carbon atom bonded to a nitrogen atom (forming the imine), two phenyl rings, and a trimethylsilyl group.
(1Z)-N,1-Diphenyl-2-(trimethylsilyl)ethan-1-imine can undergo several chemical transformations:
These reactions are significant in organic synthesis, allowing for the diversification of chemical structures and functionalities that can be explored in various applications.
The mechanism by which (1Z)-N,1-Diphenyl-2-(trimethylsilyl)ethan-1-imine exerts its effects varies based on its application:
(1Z)-N,1-Diphenyl-2-(trimethylsilyl)ethan-1-imine has several important applications:
This compound exemplifies the intersection of synthetic organic chemistry and practical applications in research and industry. Its unique properties make it a valuable reagent in various chemical transformations.
CAS No.: 17087-29-5
CAS No.: 13477-09-3
CAS No.: 39825-23-5
CAS No.: 40642-83-9
CAS No.:
CAS No.: